![molecular formula C7H4BrClN2 B1343835 6-Bromo-8-chloroimidazo[1,2-A]pyridine CAS No. 474708-88-8](/img/structure/B1343835.png)
6-Bromo-8-chloroimidazo[1,2-A]pyridine
Overview
Description
6-Bromo-8-chloroimidazo[1,2-A]pyridine (CAS: 474708-88-8) is a halogenated heterocyclic compound featuring a bromine atom at position 6 and a chlorine atom at position 8 of the imidazo[1,2-a]pyridine scaffold. This compound serves as a key intermediate in medicinal chemistry for synthesizing antitrypanosomal agents and kinase inhibitors . Its reactivity is influenced by the electron-withdrawing effects of halogens, enabling functionalization at the 2-position via nucleophilic substitution or cross-coupling reactions .
Preparation Methods
Detailed Synthetic Routes and Conditions
Cyclization Route Using 5-Bromo-2,3-diaminopyridine and Chloroacetaldehyde
A widely reported laboratory-scale synthesis involves the reaction of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under basic conditions, typically catalyzed by sodium bicarbonate. The reaction proceeds via cyclization to form the imidazo[1,2-a]pyridine ring system with bromine and chlorine substituents at the 6 and 8 positions, respectively.
- Reaction conditions: Reflux in ethanol, sodium bicarbonate as base catalyst
- Reaction monitoring: Thin-layer chromatography (TLC)
- Purification: Dichloromethane extraction followed by recrystallization from hexane
- Yield: Approximately 65% purity after initial purification
- Characterization: High-performance liquid chromatography (HPLC) and mass spectrometry confirm product identity and purity
This method benefits from mild reaction conditions and straightforward workup, making it suitable for laboratory synthesis and small-scale production.
Halogenation of Imidazo[1,2-a]pyridine Derivatives
An alternative approach involves the selective bromination and chlorination of the imidazo[1,2-a]pyridine core. Controlled addition of bromine and chlorine reagents under carefully monitored temperature and solvent conditions allows for regioselective halogenation.
- Reagents: Bromine and chlorine sources (e.g., Br2, Cl2 or N-bromosuccinimide and N-chlorosuccinimide)
- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane
- Temperature: Typically maintained at low to moderate temperatures (0–50 °C) to avoid over-halogenation
- Purification: Flash chromatography using hexane/ethyl acetate gradients
- Yield and purity: High purity (>98%) achievable with iterative recrystallization
This method is favored in industrial settings due to scalability and the ability to control halogenation patterns precisely.
Synthesis of 6-Bromoimidazo[1,2-a]pyridine as a Precursor
A related synthetic method focuses on preparing 6-bromoimidazo[1,2-a]pyridine, which can be further chlorinated to obtain the target compound. The synthesis involves reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of alkali (e.g., sodium bicarbonate) in solvents such as ethanol or water.
- Reaction temperature: 25–50 °C
- Reaction time: 2–24 hours
- Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation
- Purification: Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio)
- Yield: Approximately 72% with high purity
- Advantages: Mild conditions, easy operation, stable product quality
This method is well-documented in patent literature and is applicable for both laboratory and industrial scale synthesis.
Comparative Data Table of Preparation Methods
Method | Starting Materials | Reaction Conditions | Purification Method | Yield (%) | Notes |
---|---|---|---|---|---|
Cyclization with chloroacetaldehyde | 5-Bromo-2,3-diaminopyridine + chloroacetaldehyde | Reflux in ethanol, NaHCO3 catalyst | DCM extraction, recrystallization from hexane | ~65 | Mild, suitable for lab scale |
Direct halogenation | Imidazo[1,2-a]pyridine | Controlled Br2 and Cl2 addition, 0–50 °C | Flash chromatography, recrystallization | >98 | Industrial scale, high purity |
6-Bromoimidazo[1,2-a]pyridine synthesis | 2-Amino-5-bromopyridine + 40% monochloroacetaldehyde | 25–50 °C, 2–24 h, alkali (NaHCO3) | Ethyl acetate/hexane recrystallization | ~72 | Mild, easy operation, scalable |
Research Findings and Analytical Characterization
Purity and Structural Confirmation: Purity is typically confirmed by HPLC using C18 columns with methanol/water mobile phases and mass spectrometry (molecular weight 231.48 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals for bromine- and chlorine-substituted carbons (110–125 ppm) and confirms the imidazo[1,2-a]pyridine framework.
Crystallographic Data: Single-crystal X-ray diffraction studies reveal a planar molecular geometry with strong intramolecular hydrogen bonding and π-stacking interactions, which contribute to the compound’s stability and photophysical properties.
Solvent Compatibility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are preferred for spectroscopic analyses due to high solubility and minimal interference. Basic solvents should be avoided to prevent dehalogenation.
Scale-up Considerations: Industrial synthesis employs continuous flow reactors and automated monitoring to optimize reaction parameters, minimize by-products (e.g., overalkylated derivatives), and ensure consistent batch quality. Stoichiometric control and high-performance flash chromatography are critical for achieving purity above 98%.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-chloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further utilized in pharmaceutical synthesis and material science .
Scientific Research Applications
6-Bromo-8-chloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The table below highlights structural analogs with substitutions at positions 6, 8, and 2, and their impact on physicochemical properties:
Key Observations :
- Halogen Effects : Bromine and chlorine at positions 6 and 8 increase lipophilicity, favoring membrane permeability but reducing solubility . Fluorine at position 8 (6-Bromo-8-fluoro analog) improves metabolic stability via C-F bond resistance to oxidative cleavage .
- Amino vs. Nitro Groups: The 8-amino derivative exhibits higher solubility due to N–H⋯N hydrogen bonding in its crystal lattice , while nitro-substituted analogs (e.g., 3-nitro derivatives) show enhanced reactivity in electrophilic substitutions .
Physicochemical and Structural Properties
- Solubility: this compound’s solubility in water is <0.1 mg/mL due to halogenation, whereas the 8-amino analog reaches ~5 mg/mL .
- Crystallography : X-ray studies reveal planar imidazo[1,2-a]pyridine cores with halogen atoms inducing slight distortions (r.m.s. deviations <0.024 Å) .
Biological Activity
6-Bromo-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C7H4BrClN2
- Molecular Weight : 231.48 g/mol
- InChI Key : LMPPBTNPACXNDI-UHFFFAOYSA-N
- Solubility : Slightly soluble in water
Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound was shown to possess significant inhibitory effects with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | MIC (μM) | Target Pathogen |
---|---|---|
This compound | 0.03 - 5.0 | Mtb H37Rv |
Compound A | 0.05 | Mtb H37Rv |
Compound B | 0.10 | Mtb H37Rv |
The structure-activity relationship studies indicate that modifications at various positions of the imidazo[1,2-a]pyridine scaffold can significantly enhance antimicrobial potency. For instance, Moraski et al. reported that certain substitutions led to improved metabolic stability and reduced lipophilicity while maintaining anti-TB activity .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential through inhibition of the PI3Kα pathway, which is crucial in various cancers. A study identified a series of substituted imidazo[1,2-a]pyridine derivatives, with one derivative demonstrating nanomolar potency as a PI3Kα inhibitor and effective antiproliferative activity against cancer cell lines such as T47D .
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
This compound | <50 | T47D |
Compound C | <100 | MCF7 |
Compound D | <200 | A549 |
Flow cytometry analysis confirmed that this compound induced cell cycle arrest and apoptosis in T47D cells, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Modulation of Immune Response : Some derivatives have shown promise in modulating inflammatory responses which can be beneficial in treating infections and cancer.
Case Study 1: Antimicrobial Efficacy
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with potent activity against both replicating and non-replicating forms of Mtb. The lead compounds demonstrated not only low MIC values but also favorable pharmacokinetic profiles in preclinical models.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that modifications on the imidazo[1,2-a]pyridine scaffold could enhance selectivity towards cancer cells while reducing toxicity to normal cells. This highlights the importance of SAR in developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-8-chloroimidazo[1,2-a]pyridine, and how can purity be ensured?
The compound is typically synthesized via cyclization reactions. For example, a modified approach involves reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, catalyzed by sodium bicarbonate. The reaction is monitored by TLC, and the product is purified via dichloromethane extraction and recrystallization from hexane, yielding ~65% purity . Alternative routes using ethyl bromopyruvate as a coupling agent have also been reported, though yields may vary depending on solvent pH and temperature . Purity is validated via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (exact mass: 271.96 g/mol) .
Q. How can the structural conformation of this compound be characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule exhibits planar geometry (r.m.s. deviation <0.024 Å) with three independent molecules in the asymmetric unit. Hydrogen bonding (N–H⋯N) and π-stacking interactions dominate the crystal lattice, confirmed by refinement parameters (R factor = 0.031; data-to-parameter ratio = 17.2) . Complementary techniques include FTIR for amine-group identification (N–H stretch at ~3350 cm⁻¹) and NMR (¹³C signals for Br/Cl-substituted carbons at 110–125 ppm) .
Q. What solvent systems are compatible with this compound for spectroscopic analysis?
Polar aprotic solvents (e.g., DMSO, acetonitrile) are ideal for UV-Vis and fluorescence studies due to high solubility. For HPLC, a gradient of methanol and ammonium acetate buffer (pH 3.5–6.0) resolves impurities effectively . Avoid basic solvents like trimethylamine, which may dehalogenate the compound .
Advanced Research Questions
Q. How do substituent positions (Br/Cl) influence the compound’s photophysical properties?
The bromine and chlorine atoms induce electron-withdrawing effects, reducing the HOMO-LUMO gap and enhancing fluorescence quantum yield (ΦF ~0.45 in ethanol). π-stacking interactions, observed in SC-XRD, further stabilize excited states, as shown by red-shifted emission spectra (λem = 420–450 nm) . Computational studies (DFT/B3LYP) correlate these trends with intramolecular charge transfer (ICT) .
Q. What strategies resolve contradictions in crystallographic data for derivatives?
Discrepancies in hydrogen-bonding patterns (e.g., donor-acceptor distances varying by 0.1–0.3 Å) arise from dynamic disorder in crystal lattices. Refinement using anisotropic displacement parameters and restrained N–H distances (0.88 ± 0.01 Å) improves accuracy . For ambiguous electron density near halogens (e.g., residual peaks near Br atoms), synchrotron radiation sources enhance resolution .
Q. How is this scaffold utilized in structure-activity relationship (SAR) studies for drug discovery?
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry. Substitutions at C6 and C8 (Br/Cl) enhance binding to kinase pockets (e.g., CDK2 inhibition, IC50 = 0.8 µM) . Advanced derivatives, such as 6-bromo-2-(4-chlorophenyl) analogues, show anti-inflammatory activity in murine models (ED50 = 10 mg/kg) via TNF-α suppression .
Q. What are the challenges in scaling up synthesis while minimizing by-products?
Key challenges include:
- By-product formation : Competing reactions during cyclization (e.g., overalkylation) generate impurities like 8-chloro-6-bromo-2-ethyl derivatives. These are mitigated by stoichiometric control (1:1 molar ratio of diaminopyridine to electrophile) .
- Purification : High-performance flash chromatography (hexane/ethyl acetate gradient) removes halogenated by-products. Purity >98% is achievable with iterative recrystallization .
Properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUCIRHQXQEOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621823 | |
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474708-88-8 | |
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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